![molecular formula C9H18O6S B14225362 tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate CAS No. 828276-75-1](/img/structure/B14225362.png)
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is an organic compound that features a tert-butyl ester group, a hydroxyl group, and a methanesulfonyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate typically involves the esterification of a suitable precursor. One common method involves the reaction of tert-butyl 3-hydroxybutanoate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and sulfonylation reactions apply. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, as well as efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methanesulfonyl ester group can be substituted by nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of tert-butyl 3-oxo-4-[(methanesulfonyl)oxy]butanoate.
Reduction: Formation of tert-butyl 3-hydroxybutanol.
Substitution: Formation of tert-butyl 3-hydroxy-4-(substituted)butanoate derivatives.
Applications De Recherche Scientifique
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-hydroxybutanoate: Lacks the methanesulfonyl ester group, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 3-oxo-4-[(methanesulfonyl)oxy]butanoate: An oxidized form of the compound with different reactivity.
tert-Butyl 3-hydroxy-4-[(methylsulfonyl)oxy]butanoate: Similar structure but with a different sulfonyl group, leading to variations in reactivity and applications.
Uniqueness
tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is unique due to the presence of both a hydroxyl group and a methanesulfonyl ester group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.
Propriétés
Numéro CAS |
828276-75-1 |
|---|---|
Formule moléculaire |
C9H18O6S |
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
tert-butyl 3-hydroxy-4-methylsulfonyloxybutanoate |
InChI |
InChI=1S/C9H18O6S/c1-9(2,3)15-8(11)5-7(10)6-14-16(4,12)13/h7,10H,5-6H2,1-4H3 |
Clé InChI |
SFSXPFZUVYTHIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC(COS(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)
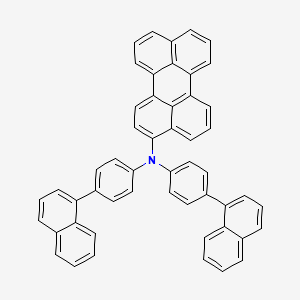
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)


![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
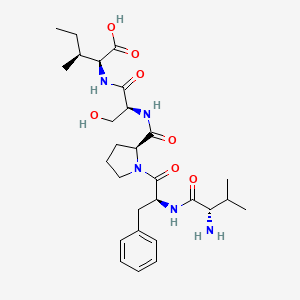
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
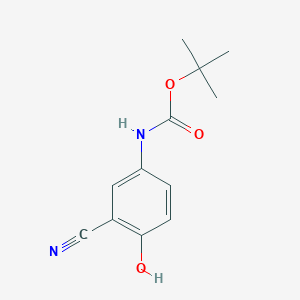
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
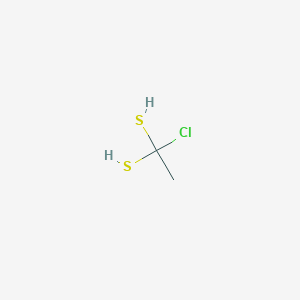
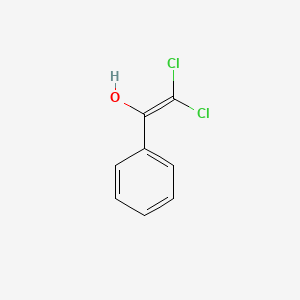
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)
